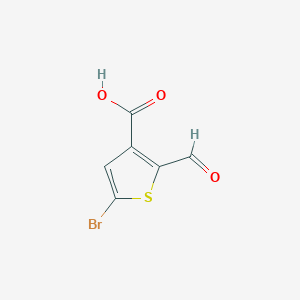

5-Bromo-2-formylthiophene-3-carboxylic acid

Overview

Description

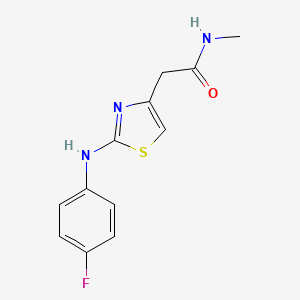

The compound of interest, 5-Bromo-2-formylthiophene-3-carboxylic acid, is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. Thiophene derivatives are known for their wide range of applications in pharmaceuticals, materials science, and as building blocks for organic synthesis .

Synthesis Analysis

The synthesis of thiophene-based derivatives, including those related to 5-Bromo-2-formylthiophene-3-carboxylic acid, typically involves halogenated thiophene carboxylic acids as starting materials. For instance, a series of novel thiophene-based derivatives were synthesized from 5-bromothiophene-2-carboxylic acid using Suzuki cross-coupling reactions with different arylboronic acids . Another approach involved direct lithiations and bromination reactions starting from thiophene to synthesize 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which is structurally similar to the compound of interest .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed through spectral analysis, including FT-IR, NMR, and sometimes X-ray crystallography. For example, the molecular structure of a selenophene-containing polycyclic heterocycle was confirmed by X-ray crystallography . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was unambiguously confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including cyclisation, condensation, and rearrangement reactions. For instance, bromothiophen carboxylic acids reacted with carbanions in the presence of copper to give condensation products . The Smiles rearrangement was used to synthesize 3-bromo-l-methyl phenothiazines from related brominated diphenyl sulfides .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are characterized by their spectroscopic data and computational studies. Density functional theory (DFT) calculations can provide insights into the electronic properties and reactivity descriptors of these compounds . The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-bromo-salicylic acid, although not the exact compound of interest, offer a glimpse into the methods used to study the physical and chemical properties of brominated aromatic compounds .

Scientific Research Applications

Synthesis Applications

5-Bromo-2-formylthiophene-3-carboxylic acid is utilized in various synthesis processes. Hergert et al. (2018) described a technique for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. This method improves yields and purities by eliminating the acidic liberation step of boronic acid species (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018). Additionally, Kostyuchenko et al. (2018) used bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids to obtain 5'-bromo derivatives, further converted to esters of 3,3'''-disubstituted 2,2':5',2'':5'',2'''-quaterthiophene-5,5'''-dicarboxylic acids (Kostyuchenko, Ulyankin, Shatsauskas, Shuvalov, & Fisyuk, 2018).

Polymerization and Material Science

5-Bromo-2-formylthiophene-3-carboxylic acid is also significant in material science. Lee, Shim, and Shin (2002) described the simple preparation of terthiophene-3'-carboxylic acid and its polymerization on a glassy carbon electrode. This polymer exhibited fast electrochromic switching and increased conductivity even in a fully oxidized state (Lee, Shim, & Shin, 2002).

Medicinal Chemistry

In medicinal chemistry, Rasool et al. (2020) synthesized novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid, showing good spasmolytic effects. These compounds were studied for their structural and electronic properties using density functional theory (DFT) calculations (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-formylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBAFVKLYDTWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-formylthiophene-3-carboxylic acid | |

CAS RN |

1397285-28-7 | |

| Record name | 5-bromo-2-formylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)

![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)